N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide

Description

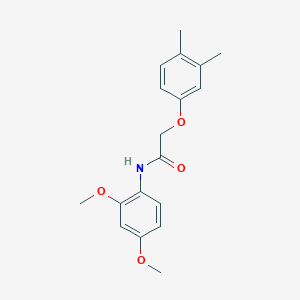

N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a central acetamide backbone substituted with a 2,4-dimethoxyphenyl group at the nitrogen atom and a 3,4-dimethylphenoxy group at the α-carbon. This compound belongs to a broader class of arylacetamides, which are frequently explored for their diverse pharmacological and agrochemical applications due to their structural versatility and ability to interact with biological targets .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-12-5-6-15(9-13(12)2)23-11-18(20)19-16-8-7-14(21-3)10-17(16)22-4/h5-10H,11H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAQXGDOLYMCGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological evaluations based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C20H25NO4

- Molecular Weight : 343.42 g/mol

- IUPAC Name : this compound

- CAS Registry Number : 223686-72-4

The compound features a phenylacetamide structure with methoxy and dimethyl substitutions that may influence its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The dimethoxy and dimethylphenoxy groups enhance the compound's binding affinity to various enzymes and receptors, potentially modulating their activity. This interaction can lead to:

- Inhibition or activation of biological pathways.

- Antimicrobial and anti-inflammatory effects.

- Potential anticancer properties due to the structural similarity with other bioactive compounds.

Anti-inflammatory Properties

Compounds with similar structures have shown promising anti-inflammatory effects. For instance, derivatives containing the phenoxy group have been associated with modulation of inflammatory pathways by inhibiting pro-inflammatory cytokines . This suggests that this compound may also exhibit such activities.

Anticancer Potential

Research into related compounds reveals that phenylacetamides can inhibit cancer cell proliferation. For example, studies have shown that certain derivatives possess cytotoxic effects against various tumor cell lines without significant toxicity in normal cells . This raises the possibility that this compound could be explored for anticancer applications.

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamide Derivatives

*Calculated based on molecular formula.

Key Observations :

- The target compound’s 3,4-dimethylphenoxy group distinguishes it from chlorinated (e.g., 3,4-dichlorophenyl in ) or sulfonamide-containing analogs ().

Table 2: Pharmacological Profiles of Selected Analogous Compounds

Key Observations :

- ’s analog demonstrates strong binding to MPII, suggesting that the target compound’s dimethylphenoxy group could similarly stabilize enzyme interactions through hydrophobic packing .

Pharmacokinetic and Toxicity Profiles

Table 3: Predicted ADMET and Toxicity Parameters

Key Observations :

- The target compound’s methoxy and methyl groups likely contribute to moderate LogP (~3.0–3.5), balancing solubility and membrane permeability.

Molecular Interactions and Conformational Analysis

- highlights that N-substituted acetamides exhibit conformational flexibility, with dihedral angles between aromatic rings influencing hydrogen bonding and dimerization patterns . The target compound’s 2,4-dimethoxyphenyl group may adopt a planar conformation, facilitating π-π stacking with biological targets.

- ’s molecular docking studies emphasize the importance of thioacetamide and pyrimidine groups in anticonvulsant activity, suggesting that the target compound’s phenoxy groups could be modified to enhance target affinity .

Q & A

Q. What are the optimal synthetic routes for N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with coupling phenoxyacetic acid derivatives with substituted anilines. Key steps include:

- Acylation : Reacting 3,4-dimethylphenol with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form the phenoxyacetyl chloride intermediate.

- Amidation : Coupling the intermediate with 2,4-dimethoxyaniline in anhydrous solvents (e.g., dichloromethane or toluene) at controlled temperatures (0–25°C).

- Purification : Recrystallization or column chromatography to isolate the product.

Q. Critical factors :

- Solvent choice : Polar aprotic solvents improve reaction homogeneity .

- Temperature : Lower temperatures reduce side reactions during amidation .

- Catalysts : Base catalysts (e.g., triethylamine) enhance nucleophilic substitution efficiency .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Q. Data interpretation :

- Methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons of the dimethylphenoxy group show splitting patterns due to substituent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across phenoxyacetamide analogs?

Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. A systematic approach includes:

- Structure-activity relationship (SAR) studies : Compare analogs with controlled modifications (e.g., replacing methoxy with chloro groups) .

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Meta-analysis : Pool data from multiple studies to identify trends (see table below).

Q. Example comparison :

| Compound | Biological Activity (IC, μM) | Target |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-... | 15–20 (cancer cells) | Tubulin polymerization |

| N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide | 10–15 (cancer cells) | DNA intercalation |

| N-(4-chlorophenyl)-... | 0.091 (AChE inhibition) | Enzyme inhibition |

Source: Adapted from analogs in

Q. What experimental strategies are recommended for studying the mechanism of action in cellular models?

- Target identification : Use affinity chromatography with immobilized compound to isolate binding proteins .

- Pathway analysis : Transcriptomic profiling (RNA-seq) to identify dysregulated genes post-treatment.

- Kinetic assays : Measure enzyme inhibition (e.g., acetylcholinesterase) at varying concentrations .

Q. Key considerations :

- Dose-response curves : Establish EC values in relevant cell lines.

- Off-target effects : Use siRNA knockdowns to validate specificity .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

- Molecular docking : Predict binding affinity to targets (e.g., tubulin) using software like AutoDock Vina .

- ADMET prediction : Tools like SwissADME estimate solubility, bioavailability, and metabolic stability.

- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity .

Case study :

Adding electron-withdrawing groups (e.g., -NO) to the phenyl ring improved metabolic stability in liver microsome assays .

Q. Methodological Notes

- Synthesis optimization : Use Design of Experiments (DoE) to statistically validate reaction parameters .

- Data reproducibility : Share raw NMR/HPLC files via open-access platforms (e.g., Zenodo).

- Ethical reporting : Disclose assay limitations (e.g., lack of in vivo validation) in publications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.